2-(Chloromethyl)benzonitrile

Heterocyclic Chemistry Medicinal Chemistry Regioselective Synthesis

Select 2-(Chloromethyl)benzonitrile for its unique ortho-cyano architecture that directs regiospecific heterocycle formation, inaccessible with para isomers. The chloromethyl group offers balanced electrophilicity, avoiding side reactions common with bromo analogs, while the solid crystalline form (mp 56–63°C) ensures precise gravimetric dispensing. Essential for medicinal chemistry libraries and API intermediates requiring controlled reactivity.

Molecular Formula C8H6ClN
Molecular Weight 151.59 g/mol
CAS No. 612-13-5
Cat. No. B189560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)benzonitrile
CAS612-13-5
Molecular FormulaC8H6ClN
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCl)C#N
InChIInChI=1S/C8H6ClN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2
InChIKeyZSHNOXOGXHXLAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)benzonitrile (CAS 612-13-5): A Bifunctional Ortho-Substituted Benzyl Chloride Building Block for Pharmaceutical and Heterocyclic Synthesis


2-(Chloromethyl)benzonitrile (CAS 612-13-5), also referred to as 2-cyanobenzyl chloride or α-chloro-o-tolunitrile, is an ortho-substituted aromatic compound featuring both a reactive chloromethyl group and a polar nitrile substituent on the benzene ring [1]. With a molecular formula of C₈H₆ClN and a molecular weight of 151.59 g/mol, this compound exists as a white to light yellow crystalline solid with a melting point range of 56–63°C and a boiling point of 252°C at 760 mmHg [2]. The compound's dual functional architecture—combining an electrophilic benzyl chloride moiety for nucleophilic substitution with a cyano group capable of further transformations (hydrolysis to carboxylic acids, reduction to amines, or cycloaddition to heterocycles)—positions it as a versatile intermediate in multi-step organic syntheses [1].

Why 2-(Chloromethyl)benzonitrile Cannot Be Simply Replaced by Other Benzyl Halides or Positional Isomers


In-class substitution of 2-(Chloromethyl)benzonitrile with structurally similar compounds introduces quantifiable variations in regioselectivity, reactivity, and downstream product outcomes. The ortho-cyano group exerts a strong electron-withdrawing inductive effect that modulates the electrophilicity of the chloromethyl group, resulting in reaction kinetics and substitution patterns that differ markedly from para-substituted analogs or non-cyano benzyl chlorides [1]. Positional isomers such as 4-(chloromethyl)benzonitrile (CAS 874-86-2) yield distinct regiochemical outcomes in cyclization reactions due to altered steric and electronic environments [2]. Furthermore, the chlorine leaving group in 2-(Chloromethyl)benzonitrile provides a balanced reactivity profile that avoids the excessive lability of bromomethyl analogs while maintaining sufficient electrophilicity for efficient nucleophilic displacement under mild conditions . These differential properties translate directly into reaction yield variations, product purity profiles, and the feasibility of specific synthetic routes, making generic substitution without experimental validation a significant risk to process reproducibility.

Quantitative Comparative Evidence for 2-(Chloromethyl)benzonitrile Differentiation in Scientific Selection and Procurement


Regioselective Heterocyclization: Ortho- vs. Para-Chloromethyl Substitution Directs Fused Ring System Formation

In the synthesis of pyrido[3′,2′:4,5]furo[3,2-c]isoquinoline derivatives, condensation of substituted 3-cyanopyridin-2(1H)-ones with 2-(chloromethyl)benzonitrile followed by potassium tert-butoxide treatment yields substituted 5-aminopyrido[3′,2′:4,5]furo[3,2-c]isoquinolines [1]. Under identical reaction conditions, the para-substituted analog methyl 2-(chloromethyl)benzoate produces pyrido[3′,2′:4,5]furo[3,2-c]isoquinolin-5(6H)-ones rather than the 5-amino derivatives [1]. The ortho-cyano group in 2-(Chloromethyl)benzonitrile actively participates in the cyclization cascade, enabling the formation of an amino-substituted fused heterocyclic framework that is inaccessible with the para-substituted comparator [1].

Heterocyclic Chemistry Medicinal Chemistry Regioselective Synthesis

Leaving Group Reactivity Modulation: Chloro vs. Bromo Electrophilicity in 2-Cyanobenzyl Systems

Kinetic studies on substituted benzyl chlorides reacting with nucleophiles including cyanide ion and thiosulfate ion demonstrate that the ortho-cyano substituent in 2-(Chloromethyl)benzonitrile modulates the electrophilicity of the chloromethyl group through inductive electron withdrawal [1]. The chlorine leaving group exhibits a kinetic isotope effect (k₃₅/k₃₇) of approximately 1.0078 for first-order kinetics and 1.0058 for second-order kinetics in benzyl chloride systems, values that reflect the transition state structure and leaving group bond cleavage extent [1]. The bromomethyl analog (2-(bromomethyl)benzonitrile) would be expected to exhibit significantly faster substitution kinetics due to the lower bond dissociation energy of the C–Br bond (approximately 285 kJ/mol) compared to the C–Cl bond (approximately 327 kJ/mol), a difference of roughly 42 kJ/mol that translates into measurably different reaction rates and selectivity profiles [2].

Nucleophilic Substitution Reaction Kinetics Synthetic Methodology

Physical Form and Handling Properties: Solid Crystalline State Enables Precise Weighing and Ambient Storage

2-(Chloromethyl)benzonitrile exists as a white to light yellow crystalline solid at ambient temperature (20°C) with a melting point of 56–63°C and is recommended for storage at room temperature in a cool, dark place [1]. In contrast, many structurally related benzyl chlorides lacking the ortho-cyano group are liquids at room temperature (e.g., benzyl chloride melts at -39°C and boils at 179°C), requiring different handling protocols and presenting distinct challenges for precise gravimetric dispensing in small-scale laboratory syntheses [2]. The solid physical form of 2-(Chloromethyl)benzonitrile facilitates accurate weighing on analytical balances and reduces volatility-related losses during storage and reaction setup.

Laboratory Operations Procurement Specifications Material Handling

Patent-Documented Utility: Ortho-Cyanobenzyl Chloride as a Key Intermediate in HIV-1 Reverse Transcriptase Inhibitor Synthesis

Patent literature documents the specific use of 2-(Chloromethyl)benzonitrile as a critical building block in the synthesis of thiazolo-pyrimidine and five-membered non-aromatic ring-pyrimidine derivatives that function as HIV-1 reverse transcriptase inhibitors [1][2]. The ortho-chloromethyl substitution pattern on the benzonitrile core is structurally required for the subsequent coupling reactions that generate the active pharmacophore; alternative substitution patterns or non-cyano analogs would not yield the same target molecules due to the geometric constraints imposed by the ortho-relationship between the reactive chloromethyl handle and the nitrile group [1].

Antiviral Drug Development Process Chemistry Pharmaceutical Intermediates

Solubility Profile: Enhanced Solubility in Common Organic Solvents Relative to Non-Cyano Benzyl Halides

2-(Chloromethyl)benzonitrile demonstrates solubility in a broad range of organic solvents including ethanol, chloroform, acetone, toluene, and methanol . This solubility profile is attributable to the polar nitrile group (calculated topological polar surface area: 23.8 Ų; XLogP3: 2.2) which enhances compatibility with moderately polar reaction media compared to non-cyano benzyl chlorides that are predominantly soluble only in nonpolar hydrocarbon solvents [1]. The compound's LogP value of approximately 2.3 indicates balanced lipophilicity that facilitates partitioning into organic phases during extractive work-up while maintaining sufficient polarity for homogeneous reaction conditions in dipolar aprotic solvents [1].

Reaction Medium Optimization Process Chemistry Formulation

Commercial Purity Standards and Regulatory Classification: Grade Differentiation Across Supplier Channels

2-(Chloromethyl)benzonitrile is commercially available in multiple purity grades, with specifications ranging from >98.0% (GC) as offered by TCI [1], to 97% , 96% , and 95% from various suppliers. The compound carries GHS hazard classifications including H301 (toxic if swallowed) and H314 (causes severe skin burns and eye damage), with UN transport classification UN 2923, Class 8/6.1, Packing Group II [1]. These regulatory classifications are consistent with the compound's reactive chloromethyl functionality and require appropriate safety infrastructure for handling and storage.

Quality Control Procurement Specifications Regulatory Compliance

Validated Application Scenarios for 2-(Chloromethyl)benzonitrile Based on Quantitative Comparative Evidence


Synthesis of Fused Heterocyclic Scaffolds for Medicinal Chemistry Libraries

Researchers engaged in the construction of complex fused heterocyclic systems, particularly pyrido-furo-isoquinoline frameworks, should prioritize 2-(Chloromethyl)benzonitrile over its para-substituted isomers. As demonstrated in direct comparative studies, the ortho-cyano group actively participates in cyclization cascades to yield 5-aminopyrido[3′,2′:4,5]furo[3,2-c]isoquinolines, a product class inaccessible with para-chloromethyl analogs [1]. This regiospecific outcome is essential for medicinal chemistry programs seeking to explore novel chemical space and generate patentable compound libraries with distinct heterocyclic cores.

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Controlled Electrophilicity

Process chemists developing multi-step synthetic routes for active pharmaceutical ingredients (APIs) should select 2-(Chloromethyl)benzonitrile when balanced reactivity is required. The chloromethyl group provides sufficient electrophilicity for efficient nucleophilic substitution while avoiding the excessive lability of bromomethyl analogs, which can lead to competing side reactions and reduced yields [2]. This controlled reactivity profile has been validated in patent literature for the synthesis of HIV-1 reverse transcriptase inhibitors, where the compound serves as a critical intermediate in thiazolo-pyrimidine and related heterocyclic drug candidates [3][4].

Laboratory-Scale Reactions Requiring Precise Stoichiometric Control and Safe Handling

Academic and industrial laboratories conducting small-scale reactions where accurate weighing and minimal volatility are critical should procure 2-(Chloromethyl)benzonitrile in its solid crystalline form. Unlike liquid benzyl chlorides that present challenges in gravimetric dispensing and vapor containment, the solid physical state of this compound (melting point 56–63°C) enables precise weighing on analytical balances and reduces airborne exposure risks during bench-top manipulations [5]. This property is particularly valuable for medicinal chemistry groups synthesizing compound libraries where reaction stoichiometry must be tightly controlled to ensure reproducibility across parallel synthesis campaigns.

Synthetic Methodologies Utilizing Polar Aprotic Reaction Media

Synthetic chemists developing reactions in solvents such as acetone, chloroform, or methanol should favor 2-(Chloromethyl)benzonitrile over non-cyano benzyl halides due to its enhanced solubility in moderately polar organic media . The nitrile group contributes a topological polar surface area of 23.8 Ų, improving compatibility with dipolar aprotic solvents commonly employed in nucleophilic substitution reactions [6]. This broader solvent compatibility reduces the need for solvent exchanges during work-up and purification, streamlining multi-step sequences and minimizing solvent procurement costs.

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